[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77181-26-1 |
|---|---|
Molecular Formula |
C36H49NO12 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25?,26+,27-,28?,29+,30?,31+,33+,34-,35?,36-/m1/s1 |
InChI Key |
RIPYIJVYDYCPKW-ASGNKLEUSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |
Related CAS |
78600-25-6 (hydrobromide) |
Synonyms |
3-acetylaconitine 3-acetylaconitine hydrobromide |
Origin of Product |
United States |
Biosynthetic Pathways of Acetylaconitine
Precursor Compounds and Initial Enzymatic Transformations
The initial steps in diterpenoid biosynthesis are rooted in the universal isoprenoid pathway, which provides the fundamental five-carbon building blocks.
The biosynthesis of isoprenoids in plants originates from isoprene (B109036) units, which are assembled into larger molecules. Plants utilize two primary metabolic pathways to produce the key five-carbon precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP):
Mevalonate (MVA) Pathway: This pathway occurs in the cytoplasm and peroxisomes and starts with acetyl-CoA. univ-tours.frviper.ac.innih.govrsc.orghep.com.cn
2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: This pathway is located in the plastids and begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. univ-tours.frnih.govrsc.orghep.com.cnmdpi.commdpi.comresearchgate.net
While both pathways contribute IPP and DMAPP, the MEP pathway is generally considered the predominant route for the synthesis of monoterpenes and diterpenes in plants. nih.govrsc.orgmdpi.comresearchgate.netwikipedia.org
IPP and DMAPP are sequentially condensed to form larger isoprenoid pyrophosphates. The critical precursor for diterpenoid biosynthesis is geranylgeranyl pyrophosphate (GGPP), a C20 molecule. This is formed by the action of geranylgeranyl pyrophosphate synthase (GGPPS), which catalyzes the condensation of three IPP units (or IPP and DMAPP). rsc.orgmdpi.comresearchgate.netrsc.orgnih.gov GGPP serves as the universal substrate for the synthesis of all diterpenoids. rsc.orgresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net
Table 1: Key Precursors in Diterpenoid Alkaloid Biosynthesis
| Precursor Molecule | Carbon Skeleton | Origin | Key Enzyme(s) |
| Isopentenyl Pyrophosphate (IPP) | C5 | Mevalonate (MVA) pathway; Methylerythritol Phosphate (MEP) pathway | Various enzymes within MVA and MEP pathways |
| Dimethylallyl Pyrophosphate (DMAPP) | C5 | Isomer of IPP | Isopentenyl diphosphate (B83284) isomerase (IDI) |
| Geranylgeranyl Pyrophosphate (GGPP) | C20 | Condensation of three C5 units (IPP/DMAPP) | Geranylgeranyl pyrophosphate synthase (GGPPS) |
| ent-Copalyl Diphosphate (ent-CPP) | C20 | Cyclization of GGPP | ent-Copalyl diphosphate synthase (CDPS) / Class II diterpene synthases |
Cyclization and Rearrangement Processes
Following the formation of GGPP, the pathway proceeds to the construction of the complex polycyclic diterpene skeletons.
GGPP undergoes enzymatic cyclization, typically initiated by a protonation or ionization of the pyrophosphate group. This process, catalyzed by Class II diterpene synthases (diTPS), leads to the formation of ent-copalyl diphosphate (ent-CPP). rsc.orgmdpi.comresearchgate.netrsc.orgnih.govnih.gov Ent-CPP is a crucial intermediate that serves as the substrate for Class I diterpene synthases. mdpi.comresearchgate.netrsc.orgnih.gov
These Class I enzymes catalyze further cyclizations and rearrangements, often involving Wagner–Meerwein shifts, to generate the fundamental diterpene frameworks. For the biosynthesis of aconitine (B1665448) and its derivatives, the key skeletons formed are ent-kaurane and, more importantly, ent-atisane. mdpi.comresearchgate.netrsc.orgnih.govnih.govthieme-connect.comnih.govrsc.org The ent-atisane skeleton is the direct precursor to the atisine-type diterpenoid alkaloids. rsc.orgrsc.org
Post-Cyclization Modifications: Hydroxylation, Methylation, and Acylation
Once the diterpene skeleton (e.g., ent-atisane) is formed, the subsequent steps involve the incorporation of a nitrogen atom and extensive functionalization to yield the final alkaloid structure.
Amination: The diterpene skeleton is aminated to form the basic alkaloid structure. Nitrogen is typically incorporated from amino acids or amines such as L-serine or ethanolamine. rsc.orgnih.govrsc.org This step leads to the formation of intermediate alkaloids like atisine.
Hydroxylation: Cytochrome P450 monooxygenases (CYPs) are a large superfamily of enzymes critical for introducing hydroxyl groups at specific positions on the diterpene alkaloid scaffold. These hydroxylations are essential for the structural diversity of DAs. mdpi.comnih.govresearchgate.netrsc.orgfrontiersin.orgmdpi.com
Methylation: O-methyltransferases (OMTs) catalyze the addition of methyl groups, typically to hydroxyl groups, forming methoxy (B1213986) substituents. These modifications are common in aconitine alkaloids. mdpi.comfrontiersin.orgmdpi.com
Acylation: Acyltransferases, particularly those belonging to the BAHD family, are responsible for attaching acyl groups. Acetylaconitine is specifically formed through the acetylation of aconitine, likely catalyzed by an acyltransferase. frontiersin.orgmdpi.comguidechem.com
The precise sequence and combination of these enzymatic modifications, including hydroxylations, methylations, and acylations, result in the vast array of diterpenoid alkaloids observed in nature, including the specific structure of acetylaconitine.
Table 2: Enzymatic Modifications in Diterpenoid Alkaloid Biosynthesis
| Modification Type | Enzyme Class(es) | Role in DA Biosynthesis |
| Hydroxylation | Cytochrome P450 Monooxygenases (CYPs) | Introduction of hydroxyl (-OH) groups at specific positions |
| Methylation | O-Methyltransferases (OMTs) | Addition of methyl (-CH₃) groups, often to hydroxyls |
| Acylation | Acyltransferases (e.g., BAHD family) | Attachment of acyl groups (e.g., acetyl, benzoyl) |
| Amination | Aminotransferases, other enzymes (less defined) | Incorporation of the nitrogen atom into the diterpene skeleton |
Compound List:
Acetylaconitine
Aconitine
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)
Geranylgeranyl pyrophosphate (GGPP)
ent-Copalyl diphosphate (ent-CPP)
ent-Kaurene
ent-Atisane
L-serine
Ethanolamine
Chemical Synthesis and Semisynthesis of Acetylaconitine and Analogues
Strategies for Total Synthesis of Acetylaconitine
The total synthesis of Acetylaconitine represents a considerable achievement in organic chemistry, requiring meticulous planning and execution to construct its elaborate cage-like structure.
A-Ring Functionalization: The synthesis initiated with the functionalization of the A-ring, typically involving ozonolysis of the carvone (B1668592) precursor followed by reductive workup to introduce a ketone at the C-2 position. This functional group then facilitated a [3+2] cycloaddition reaction with an N-PMB-hydroxylamine to construct an isoxazolidine (B1194047) intermediate frontiersin.org.
B/C-Ring Construction: The formation of the B and C rings was achieved through a radical cascade reaction. This process, often initiated by xanthate pyrolysis, generated the B/C ring system via a C11 radical cyclization onto a C10 alkyne moiety frontiersin.org.
E/F-Ring Formation: The E-ring was constructed using an aza-Prins cyclization, a powerful method for forming nitrogen-containing heterocycles. Subsequently, the F-ring was secured through a Mannich reaction involving formaldehyde (B43269) frontiersin.org.
A paramount challenge in the total synthesis of Acetylaconitine is the precise control of stereochemistry across its numerous chiral centers. The molecule's biological activity is highly dependent on its specific three-dimensional arrangement researchgate.net. The total synthesis from (−)-(R)-carvone, for instance, demonstrated a high level of stereocontrol, achieving 98% enantiomeric excess (ee) in a model synthesis and over 95% diastereomeric excess (de) in the construction of BCDE tetracyclic analogues . Successfully navigating the formation of multiple contiguous stereocenters within the fused ring system requires sophisticated asymmetric synthesis techniques and careful selection of reaction conditions.
Table 1: Comparison of Total Synthesis Approaches for Acetylaconitine and Analogues
| Parameter | Total Synthesis of Acetylaconitine | BCDE Tetracyclic Analogue Synthesis |
| Starting Material | (−)-(R)-Carvone | Ketone 14 |
| Total Steps | 27 | 15 |
| Overall Yield | 1.64% | 6.2% |
| Key Reactions | Radical Cascade, Aza-Prins Cyclization | Wagner–Meerwein Rearrangement, Michael Addition |
| Stereochemical Control | Stringent requirements, 98% ee (model) | >95% de (model) |
| Challenges | Scalability, low yields in cascades | Omission of A-ring functionalities |
| Reference |
Semisynthetic Routes to Acetylaconitine Derivatives
Semisynthesis offers a practical approach to generating analogues of Acetylaconitine by modifying the naturally occurring molecule or closely related compounds. This strategy leverages the complex scaffold already assembled by nature and introduces targeted chemical alterations.
Research has explored various modifications to the aconitine (B1665448) structure. One common strategy involves the selective hydrolysis of ester groups, such as the benzoate (B1203000) at the C-14 position or the acetate (B1210297) at the C-8 position, followed by re-esterification with different acyl groups google.comrsc.orgwikipedia.org. For example, the C-8 acetoxyl group can be replaced by a methoxy (B1213986) group by heating aconitine in methanol (B129727) wikipedia.org. Semisynthetic efforts on related alkaloids like bulleyaconitine A (BLA) and lappaconitine (B608462) (LA) have also yielded numerous derivatives. These modifications often aim to reduce the inherent toxicity of the parent compounds while retaining or enhancing their pharmacological activities, particularly analgesic properties mdpi.comacs.orgnih.gov. For instance, derivatization of the C-4 acetylaminobenzoate side chains of lappaconitine has been a focus for developing novel analgesic agents mdpi.comnih.gov.
Chemoenzymatic Approaches in Acetylaconitine Synthesis
While direct chemoenzymatic synthesis routes specifically for Acetylaconitine are not extensively detailed in the provided literature, biotechnological approaches, including chemoenzymatic strategies, are recognized for their significant potential in the industrial-scale production of complex alkaloids researchgate.netsemanticscholar.orgresearchgate.netnih.gov. The biosynthesis of diterpenoid alkaloids, including those of the aconitine type, is initiated from isopentenyl pyrophosphate (IPP) through complex enzymatic pathways, the complete details of which are still being elucidated rsc.orgwikipedia.orgnih.govrsc.orgrsc.org.
Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymes with the versatility of chemical transformations. This dual approach can be particularly advantageous for constructing complex molecules with multiple stereocenters, where traditional chemical methods might struggle with selectivity or yield semanticscholar.orgnih.govmdpi.comucsd.edu. Future research may explore the use of specific enzymes or engineered biocatalysts to facilitate key steps in the synthesis of Acetylaconitine or its precursors, potentially offering more sustainable and efficient routes.
Compound List:
Acetylaconitine (AC)
Aconitine
Bulleyaconitine A (BLA)
Lappaconitine (LA)
Homoponitine
Guan-fu base A
Bulleyaconitine A
Mesaconine
Crassicauline A
N-deacetyllappaconitine
Benzaconine
Acitine
Talatisamine
Deoxyaconitine
Pyroaconitine
N-deacetylfinaconitine
N-deacetylranaconitine
Ranaconitine
Beiwutine
Nagarine
Penduline
Finaconitine
Atisine
Veatchine
Denudatine
Napelline
Atisinium
Kaurane
Atisane
Copalyl diphosphate (B83284) (ent-CPP)
Geranylgeranyl pyrophosphate (GGPP)
Isopentenyl pyrophosphate (IPP)
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Methodologies for Structural Characterization
A suite of spectroscopic techniques is indispensable for the detailed structural analysis of acetylaconitine. High-resolution mass spectrometry provides definitive molecular formula information, while various nuclear magnetic resonance and vibrational spectroscopy methods map out the molecular framework and identify functional groups.
High-Resolution Mass Spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a cornerstone for determining the elemental composition of acetylaconitine. This technique provides a highly accurate mass measurement of the protonated molecule [M+H]⁺. For acetylaconitine, the [M+H]⁺ ion is observed at a mass-to-charge ratio (m/z) of 687.3255, which corresponds to the calculated value for the molecular formula C₃₆H₄₉NO₁₂. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns, which are crucial for structural confirmation. Dominant fragmentation pathways include the neutral loss of an acetyl group (m/z 60) and a benzoate (B1203000) group (m/z 122), providing direct evidence for the presence of these ester functionalities within the molecule. massbank.eu
Table 1: HR-MS Data for Acetylaconitine
| Ion | Observed m/z | Calculated m/z | Formula |
|---|---|---|---|
| [M+H]⁺ | 687.3255 | 687.3255 | C₃₆H₅₀NO₁₂⁺ |
Data sourced from reference .
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of acetylaconitine in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to piece together the complex molecular puzzle.
¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. For instance, specific chemical shifts in the ¹H NMR spectrum can be assigned to key protons, such as those on carbons bearing acetyloxy and methoxy (B1213986) groups.
Table 2: Selected ¹H and ¹³C NMR Chemical Shift Assignments for Acetylaconitine (in CDCl₃)
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Assignment |
|---|---|---|---|
| C-3 | 4.62 (d) | 71.4 | Acetylated hydroxyl |
| C-8 | 5.20 (s) | 92.1 | Acetyloxy group |
| C-14 | 5.07 (s) | 79.1 | Acetyloxy group |
| C-18 | 3.28 (s) | 56.4 | Methoxy group |
Data sourced from reference .
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between atoms. COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC spectra correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations are vital for confirming the connections within the hexacyclic core and linking the ester substituents to their correct positions. Furthermore, Nuclear Overhauser Effect (NOE) correlations are instrumental in determining the stereochemical configuration of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in acetylaconitine by detecting the vibrational frequencies of its chemical bonds. tanta.edu.eguobabylon.edu.iq The IR spectrum of acetylaconitine displays characteristic absorption bands that confirm the presence of key functionalities. For a molecule to absorb IR radiation, its vibrations must cause a change in the molecule's dipole moment. tanta.edu.eguobabylon.edu.iq
Table 3: Characteristic IR Absorption Bands for Acetylaconitine
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3455 | Hydroxyl and ether bands |
| 1724 | Ester C=O stretch |
| 1676 | Acetyl C=O stretch |
Data sourced from reference .
The distinct carbonyl (C=O) stretching frequencies allow for the differentiation between the ester group (1724 cm⁻¹) and the acetyl group (1676 cm⁻¹). The broad band around 3455 cm⁻¹ is indicative of hydroxyl (O-H) and ether (C-O) stretching vibrations.
X-ray Crystallography for Absolute Stereochemistry
While spectroscopic methods provide a detailed picture of the molecular structure, X-ray crystallography offers the definitive determination of the absolute stereochemistry in the solid state. nih.govhelmholtz-munich.de This technique involves diffracting X-rays through a single crystal of the compound to generate a three-dimensional electron density map, from which the precise spatial arrangement of every atom can be deduced. nih.gov
For acetylaconitine and related norditerpenoid alkaloids, X-ray crystallography has been crucial in confirming the absolute configurations of their 15 stereocenters. These studies have revealed the complex and rigid hexacyclic framework. Conformational analyses of related norditerpenoid alkaloids in the crystalline state show that the A/E rings typically adopt twisted-chair/twisted-chair conformations in the free base form, while their salts often exhibit boat/chair conformations. rsc.orgresearchgate.net These crystallographic studies provide an unambiguous structural benchmark for comparison with solution-state conformations and computational models.
Computational Chemistry Approaches for Conformational Studies
Computational chemistry provides powerful tools to investigate the conformational landscape and dynamic behavior of complex molecules like acetylaconitine. bioscipublisher.com Methods such as molecular mechanics (MM) and quantum mechanics (QM) are used to model the molecule and calculate its properties. mdpi.combiochempress.com
Structure Activity Relationship Sar Studies of Acetylaconitine
Impact of Acyl Groups on Biological Activity and Toxicological Profiles
The presence and nature of acyl groups, such as acetyl and benzoyl esters, are critical determinants of both the pharmacological efficacy and the inherent toxicity of aconitine (B1665448) alkaloids, including Acetylaconitine. Hydrolysis of these ester linkages is a key process in the detoxification of Aconitum alkaloids. For instance, the highly toxic diester aconitine can be hydrolyzed to less toxic monoester derivatives, and further hydrolysis leads to alkaloids lacking ester groups, which are even less toxic but also exhibit diminished analgesic activity rsc.org.
Acetylaconitine itself, often described as aconitine 3-acetate guidechem.comcymitquimica.com, possesses ester functionalities that contribute to its biological effects. Studies indicate that the presence of ester groups, particularly the benzoyl ester at C-14 and the acetate (B1210297) at C-8 in aconitine, is closely associated with high toxicity rsc.orgfrontiersin.org. While Acetylaconitine's specific ester configuration (typically a 3-acetyl group) may differ from aconitine's diester structure, the principle remains that these ester moieties are crucial for VSSC interaction and consequently for both activity and toxicity. Derivatives where ester groups are modified or removed, such as pyro-type derivatives of 3-acetylaconitine, have demonstrated significantly reduced cardiotoxicity and acute toxicity while retaining beneficial antiarrhythmic effects nih.gov. This suggests that the specific type, number, and position of ester groups critically influence the balance between therapeutic potential and toxicity.
Cannabinoid Receptor (CB1, CB2) Interactions
Acetylaconitine has been indicated to interact with cannabinoid receptors, specifically CB1 and CB2 frontiersin.orgresearchgate.net. These receptors are integral components of the endocannabinoid system, which plays a role in pain perception and inflammation. Studies suggest that Acetylaconitine may act as a mixed allosteric regulatory ligand, potentially influencing intracellular signaling pathways such as G protein/PI3K/PIP2. This interaction can lead to an augmentation of intracellular phosphatidylinositol 4,5-bisphosphate (PIP2) levels, which in turn may contribute to the modulation of downstream cellular responses, including the closure of TRPV1 channels frontiersin.org. While these findings suggest a link, specific binding affinity data (e.g., Ki values) for Acetylaconitine at CB1 or CB2 receptors are not extensively documented in readily available literature, indicating a need for further targeted research frontiersin.org.
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a crucial sensor for heat, pain, and chemical stimuli. Acetylaconitine has been shown to modulate TRPV1 channel activity frontiersin.orgresearchgate.net. Specifically, research suggests that Acetylaconitine, by influencing intracellular G protein/PI3K/PIP2 signaling pathways, can lead to an increase in intracellular PIP2 levels. This augmentation is proposed to induce the closure of the TRPV1 channel, contributing to the analgesic effects observed with Acetylaconitine frontiersin.org. Furthermore, the broader class of aconitine alkaloids has been associated with modulating ion channels, including TRPV1, which is involved in pain signaling pathways frontiersin.orgresearchgate.netfrontiersin.orgmdpi.comxiahepublishing.com.
Heat Shock Protein 90 Alpha (Hsp90α) Inhibition
While direct inhibition of Hsp90α by Acetylaconitine is not explicitly detailed in the provided search results, Hsp90 is a significant molecular chaperone involved in maintaining the stability and function of numerous client proteins, many of which are implicated in cancer progression and cellular stress responses nih.govnih.govfrontiersin.orgnih.govplos.orgdrugbank.com. Studies on related compounds and general mechanisms of Hsp90 inhibitors indicate that these agents can disrupt Hsp90's function by blocking ATP binding, interfering with cochaperone interactions, or antagonizing client protein associations, ultimately leading to client protein degradation nih.govplos.orgdrugbank.com. Network pharmacology analyses have identified HSP90AA1 (Hsp90 alpha) as a core target in pathways affected by traditional medicine formulations containing Acetylaconitine, suggesting an indirect or potential role frontiersin.orgbvsalud.org.
Poly(ADP-ribose) Polymerase 1 (PARP-1) Receptor Affinity
Literature indicates that aconite and its derivatives, including those structurally related to Acetylaconitine, exhibit a high affinity for the Poly(ADP-ribose) Polymerase 1 (PARP-1) receptor researchgate.neteurekaselect.com. PARP-1 is a critical enzyme involved in DNA repair, genome stability, and cell death pathways. The high affinity suggests that Acetylaconitine or related compounds may modulate PARP-1 activity, potentially influencing DNA repair mechanisms and cellular responses to DNA damage, which could be relevant in contexts like cancer therapy researchgate.neteurekaselect.com.
Intracellular Signaling Pathway Modulation
Acetylaconitine has been shown to influence several key intracellular signaling pathways, impacting cellular processes such as proliferation, apoptosis, and inflammation.
Mitogen-Activated Protein Kinase (MAPK) Pathway Alterations
The Mitogen-Activated Protein Kinase (MAPK) pathway, including its components like ERK, JNK, and p38, is significantly modulated by Acetylaconitine frontiersin.orgfrontiersin.orgnih.govimrpress.comresearchgate.netresearcher.lifenih.govresearchgate.netnih.gov. In vitro studies have demonstrated that Acetylaconitine can inhibit cell proliferation and promote apoptosis by negatively modulating the MAPK/ERK signaling pathway frontiersin.org. Specifically, in hepatoma carcinoma cells, Acetylaconitine administration inhibited cell proliferation and invasion by altering MAPK phosphorylation frontiersin.org. Furthermore, research on traditional medicine formulations containing Acetylaconitine highlights its role in targeting the JNK/MAPK apoptosis pathway, with in vitro validation confirming that Acetylaconitine binds to key proteins within this pathway frontiersin.orgresearcher.lifenih.govresearchgate.net. Studies also suggest that disruption of DNA damage-repair processes through the MAPK pathway can be influenced by compounds like Acetylaconitine imrpress.com.
Mechanisms of Action at the Molecular and Cellular Levels
Receptor-Mediated Interactions
AKT Protein-Related Pathway Modulation
The PI3K/AKT pathway is another critical intracellular signaling cascade that Acetylaconitine has been shown to modulate frontiersin.orgnih.govnih.govimrpress.com. Acetylaconitine has demonstrated the ability to inhibit cell proliferation and induce apoptosis by negatively affecting the PI3K/AKT signaling pathway frontiersin.orgnih.gov. This pathway is fundamental for regulating cell growth, survival, metabolism, and immune response, and its dysregulation is frequently observed in various cancers imrpress.com. Research indicates that Acetylaconitine's influence on this pathway contributes to its anticancer effects imrpress.com. Additionally, studies on multiple myeloma have shown that HSP90 inhibition, which may involve compounds like Acetylaconitine indirectly, affects elements of the PI3K/Akt signaling pathways nih.gov.
Nuclear Respiratory Factor-2 (NRF-2) Signaling
Nuclear Respiratory Factor-2 (NRF-2) is a crucial transcription factor that plays a pivotal role in cellular defense against oxidative stress and inflammation by regulating the expression of antioxidant and detoxifying enzymes nih.govnih.gov. Studies investigating the effects of Acetylaconitine (AC) have indicated a complex interaction with the NRF-2 signaling pathway. In zebrafish embryos, AC exposure was found to significantly affect embryonic development, with evidence suggesting that the generation of reactive oxygen species (ROS), oxidative stress, and subsequent activation of mitochondrial apoptosis were mediated, in part, by the Nrf2/HO-1 and JNK/Erk signaling pathways nih.gov. Specifically, AC treatment led to a significant downregulation of key components of this pathway, including Nrf2, Heme oxygenase-1 (HO-1), Catalase (Cat), and Superoxide dismutase 1 (Sod-1), indicating a reduction in the cells' antioxidant capacity nih.gov. This downregulation suggests that AC may interfere with the cellular antioxidant defense mechanisms, potentially contributing to its observed toxicity. Separately, NRF-2-mediated signaling has been implicated in the cardioprotective effects of AC in models of myocardial ischemia, where it modulates anti-inflammatory signaling frontiersin.org.
Table 1: Acetylaconitine and NRF-2 Signaling Pathway
| Pathway Component | Effect of Acetylaconitine | Source Reference |
| NRF-2 | Downregulated | nih.gov |
| HO-1 | Downregulated | nih.gov |
| Cat | Downregulated | nih.gov |
| Sod-1 | Downregulated | nih.gov |
| NRF-2 signaling | Involved in mediating AC-induced developmental toxicity and mitochondrial apoptosis | nih.gov |
| NRF-2-mediated signaling | Modulates anti-inflammatory signaling (in cardioprotection context) | frontiersin.org |
Effects on Cellular Metabolism and Bioenergetics
Mitochondrial Function Impairment
Research indicates that Acetylaconitine can impair mitochondrial function frontiersin.org. This impairment is often associated with increased production of reactive oxygen species (ROS) and the activation of mitochondrial-mediated apoptosis pathways nih.gov. The cellular damage induced by AC can lead to oxidative stress, which further compromises the integrity and function of mitochondria, organelles critical for cellular energy production and homeostasis nih.gov. These effects suggest that mitochondria are a key target for AC's toxicological and potentially therapeutic actions.
Cellular Energy Metabolism Alterations
Beyond direct mitochondrial impairment, Acetylaconitine has been shown to affect cellular energy metabolism more broadly frontiersin.org. While specific detailed mechanisms of how AC alters energy production pathways, such as glycolysis or fatty acid oxidation, are still being elucidated, its impact on mitochondrial function inherently suggests disruptions in the cell's bioenergetic landscape. The precise nature and extent of these metabolic alterations require further in-depth investigation.
Modulation of Apoptosis and Cell Cycle Regulation
Acetylaconitine demonstrates a significant capacity to modulate programmed cell death (apoptosis) and has been linked to alterations in cell cycle progression.
Apoptosis Modulation
Acetylaconitine is recognized for its ability to induce apoptosis across various cell types, including neuronal cells and cancer cell lines frontiersin.orgresearchgate.net. The induction of apoptosis by AC involves complex molecular cascades. Studies have shown that AC can upregulate the expression of pro-apoptotic proteins, such as Bax, and downregulate anti-apoptotic proteins like Bcl-2 frontiersin.orgresearchgate.net. This shift in the balance of apoptosis regulators can trigger the intrinsic mitochondrial pathway, characterized by the release of cytochrome c from mitochondria, activation of Apaf-1, and subsequent activation of Caspase-9 frontiersin.orgresearchgate.net. Furthermore, AC can activate the extrinsic death receptor pathway by upregulating death receptors like TNF-R1 and DR5, leading to the activation of Caspase-8 and downstream executioner caspases, including Caspase-3 researchgate.net. The activation of p38 mitogen-activated protein kinase (MAPK) pathway has also been identified as a mechanism through which AC induces apoptosis researchgate.net. Research has confirmed that AC promotes neuronal apoptosis, contributing to neurotoxic effects frontiersin.org. Despite these findings, the precise molecular mechanisms underlying AC-induced apoptosis are still an active area of research, with some studies noting that the exact pathways are not fully understood ingentaconnect.com.
Table 2: Acetylaconitine and Apoptosis Modulation
| Apoptosis Regulator/Marker | Effect of Acetylaconitine | Source Reference |
| Bax | Upregulated | frontiersin.orgresearchgate.net |
| Bcl-2 | Downregulated | frontiersin.orgresearchgate.net |
| Cytochrome c | Released (Mitochondrial pathway) | researchgate.net |
| Apaf-1 | Activated (Mitochondrial pathway) | researchgate.net |
| Caspase-9 | Activated (Mitochondrial pathway) | researchgate.net |
| TNF-R1 | Upregulated (Death receptor pathway) | researchgate.net |
| DR5 | Upregulated (Death receptor pathway) | researchgate.net |
| Caspase-8 | Activated (Death receptor pathway) | researchgate.net |
| Caspase-3 | Activated | researchgate.net |
| Bid | Downregulated | researchgate.net |
| p38 MAPK | Activated | researchgate.net |
| Neuronal Apoptosis | Promotes | frontiersin.org |
| General Apoptosis | Induces | frontiersin.orgresearchgate.net |
| Mechanism of Apoptosis | Still under investigation | ingentaconnect.com |
Cell Cycle Regulation
Acetylaconitine's influence extends to the regulation of the cell cycle, with evidence suggesting it can lead to cell cycle arrest. Activation of AMP-activated protein kinase (AMPK), a pathway that may be influenced by AC, has been linked to cell cycle arrest mediated by the tumor suppressor p53 and its downstream target p21 frontiersin.org. Furthermore, the activation of the p38 MAPK pathway, which AC can induce, is also known to play a role in cell cycle regulation and arrest researchgate.net. While direct modulation of cell cycle progression by Acetylaconitine is an area requiring more detailed investigation, some studies on AC derivatives have indicated the ability to arrest the cell cycle frontiersin.org.
Table 3: Acetylaconitine and Cell Cycle Regulation
| Pathway Component/Process | Effect of Acetylaconitine | Source Reference |
| AMPK Activation | Potentially influenced | frontiersin.org |
| Cell Cycle Arrest | Linked via AMPK/p53/p21 axis | frontiersin.org |
| p38 MAPK Activation | Induced | researchgate.net |
| Cell Cycle Regulation | Involved in pathways that modulate progression | researchgate.net |
| Cell Cycle Arrest | Observed with derivatives | frontiersin.org |
Mentioned Compounds:
Acetylaconitine (3-Acetylaconitine, AC)
Nuclear Respiratory Factor-2 (NRF-2)
Heme oxygenase-1 (HO-1)
Catalase (Cat)
Superoxide dismutase 1 (Sod-1)
Bax
Bcl-2
Cytochrome c
Apaf-1
Caspase-9
TNF-R1
DR5
Caspase-8
Caspase-3
Bid
p38 MAPK
AMP-activated protein kinase (AMPK)
p53
p21
Preclinical Biological Activities of Acetylaconitine and Its Derivatives
Cardiotonic and Cardioprotective Effects in Experimental Models
The effects of acetylaconitine on the cardiovascular system have been a significant area of research, with studies pointing towards its potential as a cardiotonic and cardioprotective agent.
Positive Inotropic Effects
Acetylaconitine has demonstrated positive inotropic effects, meaning it can increase the force of myocardial contraction. This effect is thought to be primarily mediated through its interaction with voltage-dependent Na+ channels in cardiomyocytes. By prolonging the influx of sodium ions (Na+) during an action potential, acetylaconitine can lead to an increase in intracellular calcium (Ca2+) concentration, which in turn enhances myocardial contractility. ingentaconnect.comnih.gov Some studies suggest that at lower concentrations, acetylaconitine exhibits a cardiotonic effect, but this may be counteracted by the onset of arrhythmia at higher concentrations. nih.gov
Research indicates that acetylaconitine promotes significant cardiotonic effects by boosting myocardial contraction, optimizing energy metabolism, and improving the heart's pumping efficiency. nih.govresearchgate.net These actions are considered particularly beneficial for conditions associated with weakened cardiac function. nih.govresearchgate.net
Antiarrhythmic Activity in Animal Models
While aconitine (B1665448) itself is known to induce arrhythmias, some of its derivatives have been investigated for their antiarrhythmic potential. frontiersin.org The antiarrhythmic activity of certain diterpenoid alkaloids is often linked to their ability to modulate ion channels, including sodium and potassium channels. ug.edu.gh For instance, some less toxic alkaloids, such as lappaconitine (B608462) and N-deacetyllappaconitine, have shown antiarrhythmic effects by decreasing the spontaneous beating frequency in isolated guinea pig hearts. ug.edu.gh Studies on derivatives of crassicauline A, another diterpenoid alkaloid, in a rat model of aconitine-induced arrhythmia demonstrated that these compounds could delay ventricular premature beats and reduce the incidence of ventricular tachycardia, indicating prominent antiarrhythmic activities. frontiersin.org
Cardioprotection Against Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a significant concern in cardiovascular medicine, and preclinical studies have explored the potential of various compounds to mitigate this damage. mdpi.comnih.govdovepress.com Acetylcholine receptor activation has been implicated in cardioprotection against myocardial I/R injury. mdpi.com While direct studies on acetylaconitine's role in I/R injury are limited, research on related Aconitum alkaloids suggests potential protective mechanisms. For example, some studies indicate that certain alkaloids can regulate inflammatory signaling pathways and enhance blood circulation in the infarcted area, thereby reducing myocardial damage. nih.gov The general mechanisms of cardioprotection against I/R injury involve the amelioration of mitochondrial dysfunction and the reduction of oxidative stress. dovepress.com
Analgesic Efficacy in Nociception Models
Acetylaconitine and its parent compound, aconitine, have been recognized for their analgesic properties in various preclinical pain models. researchgate.net
Mechanisms of Antinociception in Animal Studies
The analgesic effects of acetylaconitine are believed to stem from its action on voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channels. vulcanchem.com By modulating these channels, it can reduce the propagation of action potentials in sensory neurons. vulcanchem.com Specifically, some aconitum alkaloids, including acetylaconitine, are Na+ channel activators. ug.edu.gh This persistent activation can lead to a desensitization of the channels, ultimately suppressing pain transmission. ug.edu.ghnih.gov
Furthermore, research suggests an interaction with the endogenous central noradrenergic pathways. ingentaconnect.com The analgesic action of some diterpenoid alkaloids is also linked to the release of endogenous opioids like dynorphin (B1627789) A and the activation of the descending inhibitory system involving norepinephrine. mdpi.comnih.gov Studies have shown that 3-acetylaconitine can prolong cutaneous analgesia by modulating these ion channels. vulcanchem.com
Comparison with Conventional Analgesic Agents in Preclinical Settings
Preclinical studies have compared the analgesic efficacy of aconitine and its derivatives to conventional pain relief medications. In a hot plate test, aconitine demonstrated an improvement in the pain threshold of mice that was comparable to aspirin. nih.govplos.org In an acetic acid-induced writhing test, a model for visceral pain, aconitine significantly reduced the number of writhing events. nih.govplos.org
In a model of neuropathic pain, a microneedle delivery system for 3-acetylaconitine was shown to increase the mechanical pain threshold, suggesting its potential for managing this type of chronic pain. researchgate.net Research on derivatives of other diterpenoid alkaloids, such as lappaconitine, has also shown significant analgesic activity, in some cases comparable to diclofenac (B195802) sodium. nih.gov
Analgesic Activity of Aconitine in Different Pain Models
| Pain Model | Compound | Result | Reference |
|---|---|---|---|
| Hot Plate Test | Aconitine | Improved pain threshold similar to aspirin | nih.govplos.org |
| Acetic Acid Writhing Test | Aconitine | Significantly reduced writhing events | nih.govplos.org |
| Formalin-Induced Pain | Aconitine | Inhibited both phases of nociceptive response | nih.govplos.org |
| CFA-Induced Nociception | Aconitine | Improved pain threshold similar to aspirin | nih.gov |
| Neuropathic Pain Model | 3-Acetylaconitine | Increased mechanical pain threshold | researchgate.net |
Anti-inflammatory Properties in Cellular and Animal Systems
Cytokine Expression Regulation
Cytokines are pivotal signaling proteins that orchestrate the inflammatory response. An excessive release of pro-inflammatory cytokines can lead to tissue damage. Acetylaconitine and related alkaloids have shown the ability to modulate the expression of these critical molecules.
Research has demonstrated that certain diterpenoid alkaloids closely related to acetylaconitine can inhibit the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells nih.gov. TNF-α is a primary mediator of acute inflammation, while IL-6 is involved in both acute and chronic inflammatory responses pneumon.orgnih.gov. The ability to suppress these cytokines suggests a significant mechanism for controlling the inflammatory cascade. In studies involving microneedles containing 3-acetylaconitine, the compound demonstrated anti-inflammatory efficacy by influencing the expression of inflammatory cytokines in cells stimulated with Interleukin-1-beta (IL-1β), a potent pro-inflammatory cytokine pneumon.org.
Suppression of Inflammatory Mediators
Beyond cytokines, the inflammatory process is driven by various chemical mediators, including nitric oxide (NO), prostaglandins, and leukotrienes, which are produced following tissue injury or infection nih.govnih.gov. Acetylaconitine has demonstrated a notable capacity to inhibit the production of these mediators.
A key finding is the inhibition of nitric oxide, a potent vasodilator and signaling molecule that plays a crucial role in the pathophysiology of inflammation. In a study using LPS-activated RAW264.7 macrophage cells, 3-acetylaconitine was found to inhibit NO production with a reported half-maximal inhibitory concentration (IC50) value of 8.09 ± 1.31 μM mdpi.commdpi.com. This inhibitory effect is significant as excessive NO production is linked to inflammatory-mediated tissue damage.
Furthermore, in animal models, 3-acetylaconitine has shown potent anti-inflammatory effects on exudation and edema characteristic of the early phase of inflammation researchgate.net. It has been shown to impede paw swelling in rats induced by agents like formaldehyde (B43269), indicating its effectiveness in vivo researchgate.net. The mechanisms underlying these effects are likely related to the inhibition of inflammatory mediators such as prostaglandins, which are key drivers of edema and pain nih.govclinref.com.
Antitumor and Antiproliferative Activities in Cell Lines
Acetylaconitine and its derivatives have been the subject of investigation for their potential as anticancer agents. Studies have explored their ability to selectively kill cancer cells, induce programmed cell death, and halt the process of cell division.
Selective Cytotoxicity Against Cancer Cell Lines (e.g., HL-60, K562)
A critical aspect of cancer chemotherapy is the ability of a compound to selectively target and kill cancer cells with minimal harm to normal cells. Research into diterpenoid alkaloids from the Aconitum genus has revealed promising cytotoxic activity against various cancer cell lines.
While specific IC50 values for acetylaconitine against the human promyelocytic leukemia cell line (HL-60) and the chronic myelogenous leukemia cell line (K562) are not widely documented in available literature, studies on closely related alkaloids provide strong indications of its potential. For instance, alkaloids isolated from Aconitum taipeicum have demonstrated potent anti-leukemia activity nih.gov. One such C19-diterpenoid alkaloid, referred to as compound 22a, exhibited significantly stronger inhibitory effects on both HL-60 and K562 cell lines than the conventional chemotherapy drug adriamycin nih.govresearchgate.net. Another report indicates that 3-acetylaconitine is cytotoxic to P388 leukemia cells, showing an IC50 value of 18.6 µM.
Table 1: Cytotoxic Activity of Aconitum Alkaloids
| Compound/Extract | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Alkaloid from A. taipeicum | HL-60, K562 | Stronger growth inhibition than adriamycin | nih.govresearchgate.net |
Induction of Apoptosis in Neoplastic Cells
Apoptosis is a natural, programmed process of cell death that is essential for removing damaged or cancerous cells. A key strategy in cancer therapy is to trigger apoptosis in tumor cells. embopress.org Aconitine, a compound structurally related to acetylaconitine, has been shown to induce apoptosis-related cell death by modulating critical signaling pathways like the MAPK/ERK and PI3K/AKT pathways nih.gov.
The mechanism of apoptosis often involves the activation of a cascade of enzymes called caspases nih.govthermofisher.comresearchgate.net. Extracts from Aconitum szechenyianum, which contain 3-acetylaconitine, have been found to induce mitochondria-dependent apoptosis numberanalytics.com. This pathway typically involves the release of cytochrome c from the mitochondria, which then activates initiator caspases (like caspase-9) and subsequently executioner caspases (like caspase-3) that dismantle the cell nih.gov. Furthermore, related alkaloids have been observed to induce apoptosis in cancer cells at high concentrations, a process linked to the upregulation of pro-apoptotic proteins such as Bax nih.gov.
Cell Cycle Arrest Mechanisms
The cell cycle is the process through which a cell grows and divides. Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Inducing cell cycle arrest is a therapeutic strategy to halt the growth of tumors numberanalytics.commedchemexpress.com.
Acetylaconitine has been identified as a compound that can induce cell cycle arrest, specifically in the G0/G1 phase mdpi.com. This arrest prevents the cell from entering the S phase, where DNA replication occurs, thereby stopping its proliferation tocris.com. The mechanism for this arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. While detailed molecular targets of acetylaconitine in the cell cycle are still under investigation, studies on related alkaloids provide insight. For example, aconitine has been linked to cell cycle arrest via the activation of tumor suppressor proteins like p53 and p21 nih.gov. Other related diterpenoid alkaloids have been shown to arrest cancer cells in the G0/G1 phase by downregulating the activity of CDK4 and CDK6 researchgate.net.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Acetylaconitine |
| Acetylaconitine |
| Aconitine |
| Adriamycin |
| Bax |
| Caspase-3 |
| Caspase-9 |
| Cyclin-dependent kinase 4 (CDK4) |
| Cyclin-dependent kinase 6 (CDK6) |
| Cytochrome c |
| Interleukin-1-beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Leukotrienes |
| Nitric Oxide (NO) |
| p21 |
| p53 |
| Prostaglandins |
Autophagy-Mediated Cell Death
Research into the precise mechanisms of acetylaconitine-induced cell death is ongoing. Studies have primarily focused on apoptosis, a related form of programmed cell death. For instance, extracts from Aconitum szechenyianum, which contain 3-acetylaconitine, have been shown to induce apoptosis in various cancer cell lines through the p38 MAPK pathway. imrpress.com Furthermore, network pharmacology studies have identified acetylaconitine as a key active component in traditional medicinal formulas that modulate apoptosis through pathways such as JNK/MAPK. researchgate.net
While direct evidence detailing acetylaconitine's role in autophagy-mediated cell death is limited, the broader family of Aconitum alkaloids has been investigated for these effects. Related compounds, such as benzoylaconitine, have been reported to induce both autophagy and apoptosis in human lung cancer cells. frontiersin.org Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its relationship with cell death is complex; it can act as a survival mechanism or contribute to cell demise depending on the context. frontiersin.org The interplay between apoptosis and autophagy is critical, as autophagy-related genes are often involved in the apoptotic process. frontiersin.org
Neuropharmacological Effects in Preclinical Investigations
Acetylaconitine has demonstrated significant effects on the central nervous system in various preclinical models, particularly in the areas of anticonvulsant and neuroprotective activities.
Anticonvulsant Activities
Acetylaconitine has been identified as a diterpenoid alkaloid with notable anticonvulsant properties in preclinical research. nih.gov The primary mechanism underlying this activity involves its interaction with voltage-dependent sodium (Na+) channels. nih.govresearchgate.net
Studies indicate that acetylaconitine, along with the related compound aconitine, can desensitize these Na+ channels following a period of persistent activation. nih.govresearchgate.netresearchgate.net This modulation of ion channel function is a key mechanism for many antiepileptic drugs, as it helps to suppress the excessive neuronal discharge that characterizes seizures. pharmacologyeducation.orgopenaccessjournals.commdpi.com By stabilizing the inactive state of these channels, acetylaconitine reduces neuronal hyperexcitability.
Table 1: Preclinical Findings on the Anticonvulsant Activity of Acetylaconitine
| Compound | Observed Effect | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Acetylaconitine | Exhibits antiepileptic effects in preclinical models. | Desensitizes voltage-dependent Na+ channels after persistent activation. | researchgate.net, nih.gov, researchgate.net |
| Aconitine (related compound) | Shows antiepileptic effects. | Acts via a similar mechanism of desensitizing persistently activated Na+ channels. | nih.gov, researchgate.net |
Neuroprotective Potential
Beyond its anticonvulsant effects, acetylaconitine has shown promise as a neuroprotective agent. Diterpenoid alkaloids from Aconitum species are increasingly recognized for their potential to protect nervous system cells from damage. researchgate.netcjnmcpu.com
In one preclinical study, acetylaconitine demonstrated significant neuroprotective effects in a cell-based model of oxidative stress (H2O2-treated SH-SY5Y cells). researchgate.net The investigation suggested that this protective capacity may be linked to its ability to inhibit cell apoptosis. researchgate.net Further research into the broader class of Aconitum alkaloids supports their potential therapeutic use for various nervous system diseases, citing their neuroprotective and anticholinesterase activities. cjnmcpu.com
Table 2: Summary of Preclinical Neuroprotective Investigations of Acetylaconitine
| Compound | Experimental Model | Key Findings | Potential Mechanism | Reference |
|---|---|---|---|---|
| Acetylaconitine | H2O2-treated SH-SY5Y cells | Exhibited good neuroprotective effects. | Inhibition of cell apoptosis. | researchgate.net |
| Aconitum Alkaloids (General) | Various preclinical models | Show potential therapeutic effects for nervous system diseases. | Neuroprotective and anti-acetylcholinesterase activity. | cjnmcpu.com |
Other Biological Activities in Experimental Models
Acetylaconitine and its derivatives have been explored for a range of other biological effects, including antiviral and immunoregulatory activities.
Antiviral Activities
The antiviral potential of the broader class of diterpenoid alkaloids from Aconitum plants has been a subject of scientific inquiry. researchgate.net Research has been conducted on various aconite alkaloids for their activity against different viruses. frontiersin.org For example, studies have investigated the antiviral properties of alkaloids from Aconitum carmichaelii and the effects of atisine-type diterpenoid alkaloids against the Tobacco Mosaic Virus. frontiersin.orgrsc.org
While these studies establish a basis for the antiviral potential within this chemical class, specific preclinical data focusing directly on acetylaconitine's antiviral efficacy is not extensively detailed in the current body of research. However, a study on new pyro-type diterpenoid alkaloids derived from 3-acetylaconitine suggests that this scaffold is of interest for investigating biological activities. researchgate.net
Immunoregulation
Acetylaconitine and its related alkaloids possess immunomodulatory properties, primarily demonstrated through their anti-inflammatory effects in preclinical models. The protective effects of Aconitum alkaloids on the immune system have been studied extensively. cjnmcpu.com
A derivative, N-deethyl-3-acetylaconitine, was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, indicating an anti-inflammatory effect. cjnmcpu.com More broadly, Aconitum alkaloids like aconitine can modulate the immune response by enhancing the antigen-presenting ability of macrophages. portico.org The anti-inflammatory mechanisms of these compounds often involve the regulation of key signaling pathways and the expression of cytokines. nih.gov
Table 3: Selected Preclinical Immunoregulatory Findings for Acetylaconitine and Related Compounds
| Compound | Experimental Model | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| N-deethyl-3-acetylaconitine | LPS-induced RAW264.7 cells | Anti-inflammatory activity. | Inhibited the production of nitric oxide (NO). | cjnmcpu.com |
| Aconitine | Normal and "Yang-deficient" mice models | Enhanced antigen-presenting ability of macrophages. | Increased IFN-γ-induced peritoneal macrophage Ia expression. | portico.org |
| Yunaconitine | Allograft and hypersensitivity models | Showed immunomodulatory effects. | Prolonged allograft survival time and inhibited delayed-type hypersensitivity. | portico.org |
Metabolism and Biotransformation of Acetylaconitine
Metabolic Pathways and Enzymes in In Vitro Systems
The metabolism of acetylaconitine in in vitro systems is characterized by several key pathways, predominantly catalyzed by carboxylesterases and cytochrome P450 (CYP450) enzymes. These reactions primarily target the ester and methoxy (B1213986) groups, as well as the N-ethyl substituent of the molecule.
The hydrolysis of the ester bonds at the C-8 and C-14 positions is a major metabolic pathway for acetylaconitine and other aconitine-type alkaloids. This process is primarily mediated by carboxylesterases (CEs), which are abundant in the liver. nih.gov The hydrolysis occurs in a stepwise manner.
First, the acetyl group at the C-8 position is cleaved, leading to the formation of aconitine (B1665448). Subsequently, the benzoyl group at the C-14 position of aconitine is hydrolyzed to yield aconine (B1215550). researchgate.net This enzymatic hydrolysis significantly reduces the toxicity of the parent compound. rsc.org The ester groups, particularly the acetyl group at C-8 and the benzoyl group at C-14, are considered to be the primary toxicophores of aconitine alkaloids. rsc.org
Carboxylesterases are a superfamily of α/β-hydrolase fold proteins that catalyze the hydrolysis of a wide range of ester-containing endogenous and exogenous compounds. nih.gov The catalytic mechanism involves the formation of an acyl-enzyme intermediate, followed by its hydrolysis to release the carboxylic acid and the alcohol. nih.gov
| Metabolic Reaction | Enzyme Family | Description |
|---|---|---|
| Hydrolysis of C-8 Acetyl Group | Carboxylesterases (CEs) | Cleavage of the acetyl ester bond at the C-8 position. |
| Hydrolysis of C-14 Benzoyl Group | Carboxylesterases (CEs) | Cleavage of the benzoyl ester bond at the C-14 position. |
O-demethylation and N-deethylation are significant metabolic pathways for acetylaconitine, primarily catalyzed by cytochrome P450 enzymes in liver microsomes. rsc.org In vitro studies with human liver microsomes and recombinant CYP enzymes have identified several isoforms responsible for these reactions in the closely related compound, aconitine. nih.gov
CYP3A4, CYP3A5, and CYP2D6 have been shown to be the major isoforms involved in the demethylation and N-deethylation of aconitine. nih.gov These reactions involve the oxidative removal of methyl groups from the methoxy substituents on the diterpenoid skeleton and the removal of the ethyl group from the nitrogen atom. The resulting metabolites are more polar than the parent compound, which facilitates their excretion.
| Metabolic Reaction | Primary CYP450 Isoforms (based on aconitine studies) | Description |
|---|---|---|
| O-Demethylation | CYP3A4, CYP3A5, CYP2D6 | Removal of a methyl group from a methoxy substituent. |
| N-Deethylation | CYP3A4, CYP3A5, CYP2D6 | Removal of the ethyl group from the nitrogen atom. |
Hydroxylation is another important CYP450-mediated metabolic pathway for aconitine-type alkaloids. This reaction introduces a hydroxyl group onto the molecule, further increasing its polarity. In vitro studies with human liver microsomes have demonstrated that CYP3A4, CYP3A5, and CYP2D6 are the key enzymes responsible for the hydroxylation of aconitine. nih.gov While specific studies on acetylaconitine are limited, it is anticipated that similar enzymatic pathways are involved due to its structural similarity to aconitine.
Metabolite Identification and Characterization
The identification and characterization of acetylaconitine metabolites in in vitro systems have been accomplished using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgnih.gov These methods allow for the separation and identification of various metabolic products based on their mass-to-charge ratio and fragmentation patterns.
The major metabolites identified from the in vitro metabolism of aconitine-type alkaloids, including what can be inferred for acetylaconitine, are the products of hydrolysis, demethylation, N-deethylation, and hydroxylation.
Key Identified Metabolites (inferred from aconitine studies):
Aconitine: Formed by the hydrolysis of the C-8 acetyl group of acetylaconitine.
Benzoylaconine (B606023): A product of the hydrolysis of the C-8 acetyl group of aconitine. It is significantly less toxic than aconitine.
Aconine: The final hydrolysis product, resulting from the cleavage of both the C-8 acetyl and C-14 benzoyl groups. It has the lowest toxicity among the hydrolysis products. researchgate.net
Demethylated metabolites: Products of O-demethylation at various positions on the diterpenoid skeleton.
N-deethylated metabolite: Formed by the removal of the N-ethyl group.
Hydroxylated metabolites: Resulting from the addition of hydroxyl groups to the molecule.
| Metabolite | Precursor | Metabolic Pathway | Analytical Technique for Identification |
|---|---|---|---|
| Aconitine | Acetylaconitine | Hydrolysis | LC-MS |
| Benzoylaconine | Aconitine | Hydrolysis | LC-MS |
| Aconine | Benzoylaconine | Hydrolysis | LC-MS |
| Demethyl-acetylaconitine | Acetylaconitine | O-Demethylation | LC-MS |
| N-deethyl-acetylaconitine | Acetylaconitine | N-Deethylation | LC-MS |
| Hydroxy-acetylaconitine | Acetylaconitine | Hydroxylation | LC-MS |
Influence of Biotransformation on Biological Activity and Toxicological Profiles
The biotransformation of acetylaconitine has a profound impact on its biological activity and toxicological profile. The metabolic processes, particularly hydrolysis, serve as a natural detoxification pathway. rsc.org
The high toxicity of acetylaconitine and other diester-diterpenoid alkaloids is largely attributed to the presence of the ester groups at the C-8 and C-14 positions. rsc.org The hydrolysis of these ester bonds leads to a significant reduction in toxicity. For instance, the toxicity of benzoylaconine is considerably lower than that of aconitine, and aconine is the least toxic of the hydrolysis products. researchgate.net
The conversion of acetylaconitine into more polar metabolites through demethylation, N-deethylation, and hydroxylation facilitates their renal excretion, thereby reducing their retention time in the body and further contributing to the detoxification process. rsc.org While the parent compound exhibits potent cardiotoxic and neurotoxic effects, its metabolites generally show diminished activity. The metabolic conversion of these alkaloids is a critical factor in mitigating their potential for adverse effects.
Advanced Analytical Techniques for Detection and Quantification
Chromatographic Separations
Chromatographic techniques are fundamental for separating Acetylaconitine from complex mixtures, allowing for its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of Acetylaconitine and related compounds. It offers robust separation capabilities, typically utilizing reversed-phase C18 columns. Detection is commonly achieved using UV or Diode Array Detection (DAD) researchgate.netnih.govresearchgate.net. HPLC methods are valuable for purity assessments and routine quantification of Acetylaconitine in various samples, including plant extracts and pharmaceutical preparations researchgate.netnih.govresearchgate.netindiamart.com. While effective, HPLC can sometimes present limitations in terms of analysis time and solvent consumption compared to newer ultra-high-performance techniques nih.gov.
Table 9.1.1: Typical HPLC Parameters for Acetylaconitine Analysis
| Parameter | Typical Specification | Reference(s) |
| Column Type | Reversed-phase C18 | researchgate.netnih.govresearchgate.net |
| Mobile Phase | Mixtures of acetonitrile/methanol (B129727) and aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297), formic acid) | researchgate.netnih.govresearchgate.net |
| Detection | UV (e.g., 225 nm), DAD | researchgate.netnih.gov |
| Application | Purity assessment, Quantification | researchgate.netnih.govresearchgate.netindiamart.com |
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, employing sub-2 µm particle size columns that enable faster separations, higher resolution, and reduced solvent consumption tandfonline.comtandfonline.comrsc.org. UPLC is frequently coupled with tandem mass spectrometry (MS/MS) for highly sensitive and selective quantification of Acetylaconitine, particularly in complex matrices such as biological fluids or pharmaceutical formulations tandfonline.comtandfonline.comrsc.orgresearchgate.netfrontiersin.orgresearchgate.net. The combination of UPLC with MS/MS allows for the simultaneous determination of multiple aconitum alkaloids, including Acetylaconitine, through techniques like Multiple Reaction Monitoring (MRM) tandfonline.comtandfonline.comrsc.orgresearchgate.netfrontiersin.orgresearchgate.net.
Table 9.1.2: Typical UPLC-MS/MS Parameters for Acetylaconitine Analysis
| Parameter | Typical Specification | Reference(s) |
| Column Type | BEH C18, ODP2 HP-4B, RP8 | tandfonline.comtandfonline.comrsc.orgresearchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile/methanol and aqueous buffers (e.g., formic acid, ammonium acetate) | tandfonline.comtandfonline.comrsc.orgresearchgate.netresearchgate.net |
| Detection | ESI-MS/MS, MRM | tandfonline.comtandfonline.comrsc.orgresearchgate.netfrontiersin.orgresearchgate.net |
| MRM Transition | m/z 688 → 628 (precursor ion → product ion) | rsc.org |
| Application | Simultaneous quantification of multiple alkaloids, high sensitivity, trace analysis | tandfonline.comtandfonline.comrsc.orgresearchgate.netfrontiersin.orgresearchgate.net |
Ultra-Performance Convergence Chromatography (UPC2) is an advanced technique that integrates supercritical fluid chromatography (SFC) and UPLC technologies, utilizing supercritical carbon dioxide (CO2) as the primary mobile phase component rsc.orgrsc.orgrsc.orgcas.cn. This method offers advantages such as rapid separation, reduced organic solvent usage, and enhanced separation efficiency, making it particularly suitable for the analysis of diterpenoid alkaloids like Acetylaconitine rsc.orgrsc.orgrsc.orgcas.cn. UPC2 is often coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) for sensitive and selective quantification, facilitating the simultaneous analysis of multiple toxic alkaloids in plant matrices rsc.orgrsc.orgrsc.orgcas.cncas.cn. Optimization of UPC2 parameters, including column type, modifier, additive, column temperature, and back pressure, is crucial for achieving optimal separation rsc.orgcas.cn.
Table 9.1.3: Typical UPC2-ESI-MS Parameters for Acetylaconitine Analysis
| Parameter | Typical Specification | Reference(s) |
| Column Type | BEH 2-EP C18, HSS C18 | rsc.orgrsc.orgcas.cnlcms.cz |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., methanol, ethanol) and additive (e.g., ammonium acetate) | rsc.orgrsc.orgrsc.orgcas.cnlcms.cz |
| Detection | ESI-MS (single quadrupole) | rsc.orgrsc.orgrsc.orgcas.cncas.cn |
| Flow Rate | 0.8 mL/min | rsc.orgrsc.orgcas.cn |
| Column Temp. | 55 °C | rsc.orgcas.cn |
| Back Pressure | 1500–2300 psi | rsc.org |
| Application | Simultaneous quantification of multiple alkaloids, rapid analysis, reduced organic solvent use | rsc.orgrsc.orgrsc.orgcas.cn |
Mass Spectrometry Detection Methods
Mass spectrometry (MS) is indispensable for the identification and quantification of Acetylaconitine due to its high sensitivity and specificity. When coupled with chromatographic techniques, it provides definitive structural information and precise quantitative data.
Electrospray Ionization (ESI) is a soft ionization technique widely used in conjunction with liquid chromatography for the analysis of polar and thermally labile compounds like Acetylaconitine rsc.orgrsc.orgrsc.orgcas.cncas.cnoup.com. ESI generates charged analyte ions in the gas phase, which are then analyzed by the mass spectrometer. When coupled with UPC2, ESI-MS (often single quadrupole) allows for the detection and quantification of Acetylaconitine based on its mass-to-charge ratio (m/z) rsc.orgrsc.orgrsc.orgcas.cncas.cn. This technique is crucial for identifying and quantifying alkaloids in complex botanical samples.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, providing enhanced selectivity and sensitivity for quantitative analysis. In the context of Acetylaconitine, MS/MS is typically performed using Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule of Acetylaconitine at m/z 688) is selected and fragmented, and then specific product ions (e.g., m/z 628) are monitored rsc.org. This method significantly reduces background noise and matrix interferences, enabling the accurate quantification of Acetylaconitine even at very low concentrations tandfonline.comtandfonline.comrsc.orgresearchgate.netfrontiersin.orgresearchgate.net.
MS3, which involves a third stage of mass analysis, can provide even greater selectivity and aid in structural elucidation by generating more specific fragment ions oup.comresearchgate.net. While MS/MS is more commonly reported for routine quantification, MS3 can be employed for more complex analyses or when differentiating closely related compounds is critical oup.comresearchgate.net.
Table 9.2.2: MS/MS Parameters for Acetylaconitine Quantification
| Technique | Mode of Operation | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference(s) |
| MS/MS | MRM | 688 | 628 | Positive | rsc.org |
Compound List:
Acetylaconitine
Multiple Reaction Monitoring (MRM) and Selected Ion Recording (SIR)
The accurate identification and quantification of Acetylaconitine in complex matrices often rely on highly selective and sensitive mass spectrometry techniques. Among these, Multiple Reaction Monitoring (MRM) and Selected Ion Recording (SIR) are paramount.
Multiple Reaction Monitoring (MRM) is a targeted quantitative technique that utilizes a triple quadrupole mass spectrometer. In MRM, a specific precursor ion (parent ion) corresponding to Acetylaconitine is selected in the first quadrupole, then fragmented in the collision cell, and finally, a specific product ion (daughter ion) is monitored in the third quadrupole. This two-stage mass filtering provides exceptional specificity and sensitivity, allowing for the selective detection of Acetylaconitine even in the presence of interfering compounds proteomics.com.auproteomics.com.aumtoz-biolabs.com. For Acetylaconitine, specific precursor-to-product ion transitions have been identified, enabling its precise quantification rsc.orgnih.gov.
Selected Ion Recording (SIR) , also known as Selected Ion Monitoring (SIM), is another mass spectrometry mode used for quantification. In SIR, the mass spectrometer is set to detect and record only specific ions of interest, typically the molecular ion, without undergoing fragmentation. While less selective than MRM, SIR offers a significant improvement in sensitivity over full scan modes and has been employed for the identification and quantification of Acetylaconitine by monitoring its molecular ion peak rsc.orgcas.cnrsc.org.
Table 1: Representative MRM Transitions for Acetylaconitine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Acetylaconitine | 688.3 | 628.2 | nih.gov |
| Acetylaconitine | 688 | 628 | rsc.org |
Method Validation Parameters: Linearity, Limits of Detection/Quantification, Precision, Accuracy, Stability, Repeatability
To ensure that analytical methods for Acetylaconitine are reliable, robust, and fit for their intended purpose, comprehensive validation is essential. Key validation parameters include linearity, limits of detection and quantification, precision, accuracy, stability, and repeatability.
Linearity is assessed to determine the range over which the analytical method provides results that are directly proportional to the concentration of Acetylaconitine. Studies have demonstrated good linear correlations, with correlation coefficients (R²) typically exceeding 0.999, across specified concentration ranges, often up to 500 ng/mL for Acetylaconitine and related alkaloids nih.govfrontiersin.org.
The Limits of Detection (LOD) and Limits of Quantification (LOQ) define the lowest concentrations of Acetylaconitine that can be reliably detected and quantified, respectively. For Acetylaconitine, LOD values below 0.01 ng mL⁻¹ and LOQ values below 0.02 ng mL⁻¹ have been reported when using advanced LC-MS/MS techniques nih.govfrontiersin.org.
Precision evaluates the degree of agreement among individual test results when the same sample is analyzed multiple times. It is typically assessed through intra-day (within-run) and inter-day (between-run) variability, expressed as relative standard deviation (RSD). Studies have shown excellent precision for Acetylaconitine analysis, with intra-day RSD values below 2.73% and inter-day RSD values below 2.82% nih.govfrontiersin.org.
Accuracy measures how close the measured value is to the true value. It is often determined by calculating the percentage recovery of known amounts of Acetylaconitine added to a sample matrix. Reported recovery rates for Acetylaconitine and related alkaloids generally fall within the range of 85.73% to 98.01% nih.govfrontiersin.org, indicating good accuracy. Some studies also report accuracy as bias, with values ranging from -3.61% to 3.23% for related compounds tandfonline.com.
Stability refers to the ability of Acetylaconitine to remain unchanged in a sample or solution under specific storage conditions over time. Studies have indicated that sample solutions containing Acetylaconitine and related alkaloids can remain stable for at least 12 hours, with low RSD values (0.33%–4.74%) tandfonline.com. Furthermore, extracted samples have shown stability for at least 7 days researchgate.net.
Repeatability , a component of precision, assesses the variability of results obtained when the same analyst performs the same test multiple times on the same sample under the same conditions. The low intra-day RSD values reported for Acetylaconitine analysis reflect good repeatability nih.govfrontiersin.org.
Table 2: Summary of Method Validation Parameters for Acetylaconitine Analysis
| Parameter | Value / Range | Notes | Reference(s) |
| Linearity | R² > 0.999; range up to 500 ng/mL (for related alkaloids) | Good linear correlation observed. | nih.govfrontiersin.org, nih.gov |
| Limit of Detection (LOD) | < 0.01 ng mL⁻¹ | For Acetylaconitine and other alkaloids. | nih.govfrontiersin.org |
| Limit of Quantification (LOQ) | < 0.02 ng mL⁻¹ | For Acetylaconitine and other alkaloids. | nih.govfrontiersin.org |
| Precision (Intra-day) | RSD < 2.73% | For Acetylaconitine and other alkaloids. | nih.govfrontiersin.org |
| Precision (Inter-day) | RSD < 2.82% | For Acetylaconitine and other alkaloids. | nih.govfrontiersin.org |
| Accuracy (% Recovery) | 85.73% - 98.01% | For Acetylaconitine and other alkaloids. | nih.govfrontiersin.org |
| Accuracy (% Bias) | -3.61% to 3.23% | For Bulleyaconitine A (related alkaloid). | tandfonline.com |
| Stability (Sample Solution) | Stable within 12h (RSD 0.33% - 4.74%) | For related Aconitum alkaloids (aconitine, 3-acetylaconitine, deoxyaconitine). | tandfonline.com |
| Stability (Extracts) | Stable for at least 7 days | For related alkaloids (yunaconitine, crassicauline A). | researchgate.net |
| Repeatability | RSD < 2.73% (intra-day), < 2.82% (inter-day) | As part of precision for Acetylaconitine and other alkaloids. | nih.govfrontiersin.org |
Mechanistic Insights into Acetylaconitine Induced Cellular and Organ Toxicity
Molecular Basis of Cardiotoxicity
Acetylaconitine exerts significant cardiotoxic effects, leading to a range of cardiac dysfunctions, including arrhythmias and potential cardiac arrest nih.govfrontiersin.orgfrontiersin.org. The molecular underpinnings of this cardiotoxicity involve critical alterations in myocardial cell function.
A primary mechanism by which Acetylaconitine induces cardiotoxicity is through its interaction with ion channels in myocardial cells. AC is known to modulate the activity of voltage-gated sodium (Na+) channels. Specifically, it shifts the voltage-dependence of these channels towards the hyperpolarized direction, resulting in a prolonged or "tonic" activation state ingentaconnect.comresearchgate.net. This persistent opening of Na+ channels can lead to an influx of sodium ions, contributing to cellular excitability and potential arrhythmias frontiersin.org. Furthermore, AC's action on ion channels is suggested to prolong the action potential by increasing Na+ inflow, thereby affecting the electrical stability of the heart nih.govfrontiersin.org. The β-acetate group at the C-8 position of Acetylaconitine has been identified as a crucial structural element contributing to its cardiotoxic properties nih.gov.
Table 1: Ion Channel Alterations Induced by Acetylaconitine in Myocardial Cells
| Cellular Component | Affected Ion Channel | Mechanism of Action | Consequence |
| Myocardial Cell Membrane | Voltage-gated Na+ | Shifts voltage-dependence towards hyperpolarization, leading to prolonged/tonic activation. ingentaconnect.comresearchgate.net | Increased cellular excitability, potential for arrhythmias. |
| Myocardial Cell Membrane | Na+ Influx | Elongation of action potential due to increased Na+ inflow. nih.govfrontiersin.org | Altered cardiac electrophysiology. |
| Myocardial Cell Membrane | Ca2+ Influx | Increased cytoplasmic Na+-Ca2+ concentration. nih.govfrontiersin.org | Contributes to positive inotropic effects and potential calcium overload. |
| Myocardial Cell Membrane | K+ Channels | Modulation of K+ currents (implied in electrophysiological changes). frontiersin.org | Altered repolarization and action potential duration. |
The disruption of calcium homeostasis is another critical aspect of Acetylaconitine's cardiotoxicity. AC, similar to cardiac glycosides, is understood to increase the concentration of intracellular calcium ions (Ca2+) within cardiomyocytes nih.govfrontiersin.org. This elevation in cytoplasmic Ca2+ is thought to contribute to a positive inotropic effect, enhancing myocardial contractility. However, excessive or dysregulated calcium levels can lead to cellular dysfunction, including impaired relaxation and the induction of arrhythmias frontiersin.org. The interplay between altered sodium influx and calcium handling mechanisms suggests a significant disruption of the delicate balance required for normal cardiac function.
Mitochondrial dysfunction is implicated as a key contributor to Acetylaconitine-induced cardiotoxicity frontiersin.org. The damage to mitochondria can disrupt cellular energy metabolism by affecting the redox signaling pathway frontiersin.org. This disruption can lead to an imbalance in energy production, compromising the heart's ability to function. Furthermore, mitochondrial damage can trigger apoptosis pathways within cardiac cells frontiersin.orgacs.org. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is often associated with mitochondrial dysfunction and can exacerbate cellular damage in cardiac tissue frontiersin.orgbvsalud.org.
Table 2: Mitochondrial and Oxidative Stress Mechanisms in Acetylaconitine Cardiotoxicity
| Cellular Component | Mechanism | Consequences |
| Mitochondria | Mitochondrial dysfunction, potentially induced by damage. frontiersin.org | Disruption of cellular energy metabolism via redox signaling pathways. frontiersin.org |
| Mitochondria | Induction of mitochondrial apoptosis and autophagy. frontiersin.org | Programmed cell death and cellular degradation, contributing to tissue damage. |
| Cellular Redox | Imbalance in redox signaling pathways due to mitochondrial damage. frontiersin.org | Exacerbation of cellular damage and promotion of oxidative stress. |
| Cellular Redox | Increased Reactive Oxygen Species (ROS) production (implied due to mitochondrial dysfunction and oxidative stress). frontiersin.orgbvsalud.org | Damage to cellular macromolecules (lipids, proteins, DNA), leading to cell death. |
Neurotoxicological Mechanisms
Beyond its cardiac effects, Acetylaconitine also exhibits potent neurotoxicity, impacting both the central and peripheral nervous systems nih.govcjnmcpu.comfrontiersin.org. The mechanisms underlying these neurological effects are closely linked to the compound's interaction with neuronal ion channels and cellular signaling pathways.
A principal mechanism of Acetylaconitine's neurotoxicity involves its interaction with voltage-gated sodium channels (VGSCs) in neurons ingentaconnect.comresearchgate.net. Similar to its cardiac effects, AC binds to VGSCs, enhancing their open state and shifting their voltage-dependence towards hyperpolarization ingentaconnect.comresearchgate.net. This leads to a prolonged activation of neuronal sodium channels, disrupting the normal electrical signaling within the nervous system. Such channel dysregulation can result in neuronal hyperexcitability and subsequent neurotoxic effects researchgate.net. Research suggests that these interactions with neuronal sodium channels are fundamental to both the analgesic and neurotoxic properties of aconitines nih.gov.
Furthermore, aconitine-induced neurotoxicity has been associated with excitotoxicity mediated by excitatory amino acids like glutamic acid and aspartic acid. This process can lead to intracellular calcium overload and oxidative stress, ultimately culminating in neuronal apoptosis bvsalud.org.
Table 3: Neurotoxic Mechanisms of Acetylaconitine
| Target System | Molecular Target | Mechanism of Action | Consequences |
| Neurons | Voltage-gated Sodium Channels (VGSCs) | Shifts voltage-dependence towards hyperpolarization, leading to prolonged/tonic activation. ingentaconnect.comresearchgate.net Enhances the open state of VGSCs. researchgate.net Interacts with neuronal sodium channels. nih.gov | Neuronal hyperexcitability, disruption of action potential propagation, neurotoxicity. researchgate.net |
| Neurons | Excitatory Amino Acid Receptors (Glutamate/Aspartate) | Triggers excitotoxicity via glutamic acid and aspartic acid. bvsalud.org | Leads to intracellular Ca2+ overload and oxidative stress, potentially resulting in neuronal apoptosis. bvsalud.org |
| Neurons | Intracellular Calcium | Accumulation of intracellular Ca2+ due to excitotoxicity. bvsalud.org | Contributes to excitotoxicity cascade, cellular damage, and apoptosis. bvsalud.org |
| Neurons | Reactive Oxygen Species (ROS) | Generation of ROS as a consequence of excitotoxicity and Ca2+ overload. bvsalud.org | Oxidative damage to neuronal components, contributing to cell dysfunction and death. bvsalud.org |
| Neurons | Apoptosis Pathways | Induction of neuronal apoptosis, potentially mediated by Ca2+ overload and oxidative stress. bvsalud.org | Neuronal cell death, contributing to the overall neurotoxic effects. |
Future Research Directions and Therapeutic Development Considerations
Rational Design of Low-Toxicity, High-Efficacy Derivatives Based on SAR
Aconitine (B1665448) alkaloids, including Acetylaconitine, are notorious for their potent neurotoxic and cardiotoxic effects, largely attributed to their interaction with voltage-gated sodium channels, leading to prolonged channel opening and cellular depolarization wikipedia.orgnih.govingentaconnect.commhmedical.comfrontiersin.orgresearchgate.netresearchgate.netd-nb.info. The narrow therapeutic index of these compounds severely limits their clinical application. Structure-activity relationship (SAR) studies have begun to elucidate which structural features contribute most to toxicity and efficacy. For instance, the presence of ester groups, such as the β-acetate at the C-8 position of aconitine, has been strongly linked to its cardiotoxicity nih.govd-nb.infonih.govrsc.org. Conversely, hydrolysis of these ester groups has been shown to reduce toxicity while potentially retaining some pharmacological activity nih.govd-nb.inforsc.org.
Table 1: Key Structure-Activity Relationship (SAR) Insights for Aconitine Alkaloids
| Structural Feature/Modification | Impact on Toxicity | Impact on Efficacy | Reference(s) |
| β-acetate at C-8 | Increased cardiotoxicity | Variable (may contribute to analgesic/cardiotonic effects) | nih.govd-nb.infonih.govrsc.org |
| Hydrolysis of C-8 acetate (B1210297) | Reduced cardiotoxicity | Reduced toxicity, potential retention of some activity | nih.govd-nb.inforsc.org |
| Ester groups (general) | Contribute to high toxicity | Essential for certain bioactivities | d-nb.infonih.govrsc.org |
| Polycyclic diterpenoid skeleton | Core scaffold for activity | Crucial for binding to targets | rsc.orgfrontiersin.org |
| Hydroxyl/Methoxy (B1213986) groups | Modulate activity and toxicity | Influence target binding affinity and selectivity | nih.gov |
Exploration of Novel Therapeutic Applications in Preclinical Models
Beyond its established use in pain management, aconitine alkaloids have demonstrated promising preclinical activity in a range of other therapeutic areas. These include anti-inflammatory effects, potential cardiotonic properties (at lower concentrations), and significant anti-tumor activity against various cancer cell lines and models nih.govmdpi.comspandidos-publications.combohrium.comfrontiersin.org. Preclinical studies have indicated efficacy in models of neurological disorders, cardiovascular diseases, and inflammatory conditions nih.govfrontiersin.orgmdpi.comspandidos-publications.comfrontiersin.orgfrontiersin.orgeurekaselect.com.
Future research should expand upon these findings by systematically investigating Acetylaconitine and its optimized derivatives in a broader spectrum of preclinical models. This includes exploring its potential in treating neurodegenerative diseases, autoimmune disorders, and other conditions where modulation of ion channels, inflammatory pathways, or cellular signaling could offer therapeutic benefits. Comprehensive preclinical evaluation, including in vivo studies using relevant disease models, is critical to identify and validate new therapeutic applications.
Table 2: Potential Therapeutic Applications and Preclinical Evidence for Aconitine Alkaloids
| Therapeutic Area | Preclinical Findings / Targets | Reference(s) |
| Analgesia | Inhibition of pain pathways, modulation of neurotransmitter release, interaction with ion channels. | nih.govfrontiersin.orgmdpi.comfrontiersin.orgeurekaselect.com |
| Anti-inflammation | Modulation of inflammatory cytokines (e.g., IL-6, TNF-α), inhibition of NF-κB signaling pathway. | nih.govfrontiersin.orgmdpi.comfrontiersin.org |
| Cardiotonic | Enhancement of cardiac function via increased intracellular Na+/Ca2+ concentration or prolonged Na+ inflow (at low doses). | nih.govfrontiersin.orgbohrium.com |
| Anti-tumor | Inhibition of proliferation, induction of apoptosis, modulation of MMPs, targeting ERβ, impacting cell cycle regulators. | mdpi.comspandidos-publications.combohrium.comfrontiersin.org |
| Neurological Disorders | Interaction with voltage-gated sodium and potassium channels, modulation of signaling pathways (e.g., MAPK, AKT). | researchgate.netfrontiersin.org |
Integration of Computational Biology and Artificial Intelligence in Drug Discovery
The complexity of aconitine alkaloids necessitates advanced computational approaches to accelerate their development.
Molecular Docking Investigations
Table 3: Identified Molecular Targets of Aconitine Alkaloids via Computational Methods
| Molecular Target | Primary Interaction/Effect | Therapeutic Relevance | Reference(s) |
| Voltage-gated Na+ Channels | Prolonged activation, inhibition of inactivation | Neurotoxicity, Cardiotoxicity, Analgesia | wikipedia.orgnih.govingentaconnect.commhmedical.comfrontiersin.orgresearchgate.netresearchgate.netd-nb.info |
| Voltage-gated K+ Channels | Inhibition (e.g., HERG, Kv1.5) | Cardiotoxicity (arrhythmias) | nih.govmdpi.com |
| Estrogen Receptor Beta (ERβ) | High affinity binding | Potential anti-tumor activity | spandidos-publications.com |
| cPLA2 (Cytosolic PLA2) | Strong binding affinity | Potential role in cardiotoxicity | nih.gov |
| ORC5 (Origin Recognition Complex) | Good binding activity | Potential role in cell cycle/DNA biosynthesis | mdpi.comnih.gov |
| AKT1 (Protein Kinase B) | Good affinity | Potential role in neurotoxicity | frontiersin.org |
| CASP3 (Caspase-3) | Good affinity | Potential role in apoptosis/neurotoxicity | frontiersin.org |
| Hsp90α | Occupies ATP-binding pocket | Potential anti-tumor activity | frontiersin.org |
Physiologically Based Pharmacokinetic (PBPK) Modeling for Interspecies Extrapolation
The complex pharmacokinetic (PK) and toxicokinetic (TK) profiles of aconitine alkaloids necessitate robust modeling approaches. Physiologically Based Pharmacokinetic (PBPK) modeling offers a powerful platform to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in vivo, integrating physiological parameters with drug-specific properties jst.go.jpnih.govfu-berlin.deresearchgate.netnih.gov. For Acetylaconitine and its derivatives, PBPK models can be instrumental in predicting human PK from preclinical animal data, thereby facilitating accurate interspecies extrapolation. This capability is crucial for optimizing preclinical study designs, guiding dose selection for early clinical trials, predicting potential drug-drug interactions, and understanding variability in drug response across different populations. Future research should focus on developing and validating PBPK models for Acetylaconitine derivatives to support informed decision-making throughout the drug development process.
Advanced Biotechnological Approaches for Enhanced Biomedical Applications
The intricate chemical structure of Acetylaconitine poses challenges for efficient and cost-effective synthesis. Biotechnological approaches offer promising avenues to overcome these limitations and enhance its biomedical utility. Future research could explore:
Biotechnological Production: Investigating metabolic engineering or cell-based systems to produce specific Acetylaconitine derivatives or key biosynthetic intermediates, potentially offering a more sustainable and controlled source compared to extraction from natural sources.
Drug Delivery Systems: Developing advanced drug delivery systems, such as nanoparticles, liposomes, or targeted conjugates, could significantly improve the therapeutic index of Acetylaconitine. These systems can enhance drug solubility, improve targeted delivery to specific tissues or cells, reduce systemic exposure to toxic moieties, and control drug release kinetics.
Prodrug Strategies: Designing prodrugs of Acetylaconitine could mask its toxic functional groups or improve its pharmacokinetic properties, such as absorption or distribution, releasing the active compound at the target site.
Elucidation of Remaining Ambiguities in Molecular Mechanisms
While aconitine's interaction with voltage-gated sodium channels is well-established as a primary mechanism of toxicity and some bioactivity wikipedia.orgnih.govingentaconnect.commhmedical.comfrontiersin.orgresearchgate.netresearchgate.netd-nb.info, the complete molecular mechanisms underlying its diverse pharmacological effects and toxicities remain incompletely understood. Its anti-inflammatory, analgesic, and anti-tumor activities are likely mediated through complex interactions with multiple cellular targets and signaling pathways, including those involved in apoptosis, inflammation, and cell cycle regulation researchgate.netmdpi.comspandidos-publications.comfrontiersin.orgfrontiersin.org. For example, its impact on pathways such as MAPK, PI3K/AKT, and its interaction with targets like ERβ and cPLA2 warrant deeper investigation researchgate.netmdpi.comspandidos-publications.comfrontiersin.orgfrontiersin.orgeurekaselect.comnih.gov.
Future research must prioritize elucidating these remaining ambiguities. This includes detailed mechanistic studies to identify all relevant molecular targets, characterize the precise nature of interactions (e.g., binding affinities, downstream signaling effects), and understand how these interactions contribute to both therapeutic benefits and adverse outcomes. Such comprehensive mechanistic understanding is crucial for guiding the rational design of safer and more effective Acetylaconitine derivatives.
Compound List:
Acetylaconitine
Aconitine
Mesaconitine
Hypaconitine
Homoponitine
Guan-fu base A
Bulleyaconitine A
Mesaconine
Indaconitine
Benzoylaconitine
Pyroaconitine
16-epi-pyroaconine
Ajacine
Crassicauline A
Flaconitine
Methyllycacintine
Q & A
Q. What are the validated analytical methods for isolating and characterizing acetylaconitine from natural sources?
To isolate and characterize acetylaconitine, researchers should employ a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (MS) are critical for structural elucidation . For reproducibility, document solvent systems, column specifications, and calibration standards. If using established protocols, cite prior literature; novel methods require full experimental details in the main text or supplementary materials .
Q. How can researchers ensure the purity of acetylaconitine samples in pharmacological assays?
Purity verification should precede biological testing. Use orthogonal methods such as HPLC-diode array detection (DAD) for chemical homogeneity and quantitative NMR (qNMR) for absolute purity. Include batch-specific chromatograms and spectra in supplementary materials. Cross-validate results with independent labs to mitigate instrumentation bias .
Q. What are the best practices for synthesizing acetylaconitine derivatives to study structure-activity relationships (SAR)?
Design derivatives by modifying functional groups (e.g., esterification of hydroxyl groups). Employ reaction optimization strategies (e.g., Design of Experiments, DoE) to assess variables like temperature, catalysts, and solvent polarity. Characterize intermediates via thin-layer chromatography (TLC) and MS. For novel compounds, provide elemental analysis and X-ray crystallography data where possible .
Advanced Research Questions
Q. How can conflicting data on acetylaconitine’s mechanism of action be resolved?
Systematic reviews or meta-analyses should be conducted following Cochrane guidelines . Classify studies by assay type (e.g., in vitro vs. in vivo), dosage, and model organisms. Perform sensitivity analyses to identify outliers and heterogeneity sources. Validate hypotheses using orthogonal assays (e.g., siRNA knockdown if acetylaconitine targets specific kinases) .
Q. What experimental designs are optimal for evaluating acetylaconitine’s toxicity profile in preclinical models?
Use a tiered approach:
- Acute toxicity : OECD Guideline 423 (fixed-dose procedure) in rodents.
- Subchronic toxicity : 28-day repeated dosing with histopathological and hematological endpoints.
- Mechanistic studies : Transcriptomics/proteomics to identify pathways affected. Include positive controls (e.g., aconitine for cardiotoxicity comparisons) and blinded assessments to reduce bias .
Q. How should researchers address discrepancies in reported acetylaconitine biosynthetic pathways?
Conduct isotopic labeling studies (e.g., ¹³C-glucose tracing) to track precursor incorporation in plant models. Compare gene expression profiles (RNA-seq) across tissues and developmental stages. Use CRISPR-Cas9 knockout mutants to validate enzyme roles. Publish raw metabolomics datasets in repositories like MetaboLights for peer validation .
Q. What strategies are recommended for validating acetylaconitine’s targets in complex biological systems?
Combine affinity-based proteomics (e.g., pull-down assays with biotinylated acetylaconitine) and computational docking. Validate hits via surface plasmon resonance (SPR) for binding kinetics and CRISPR-based gene silencing for functional relevance. Cross-reference with databases like ChEMBL to rule off-target effects .
Methodological Guidance for Data Analysis
Q. How can researchers standardize data collection in acetylaconitine studies to enhance cross-study comparability?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata : Report solvent, temperature, and instrument parameters.
- Statistical rigor : Use power analysis to determine sample sizes and apply false discovery rate (FDR) corrections in omics studies.
- Repositories : Deposit raw data in domain-specific databases (e.g., PRIDE for proteomics) .
Q. What analytical frameworks are suitable for interpreting conflicting pharmacokinetic data on acetylaconitine?
Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution differences across species. Incorporate covariates like metabolic enzyme polymorphisms (e.g., CYP3A4 activity). Validate models with in vivo data from cannulated animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
